(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral compound that is often used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,4-dimethoxybenzyl moiety. The compound’s chiral center and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution. One common method is the use of chiral catalysts or auxiliaries to induce chirality during the formation of the propanoic acid backbone.
Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group is typically introduced via a nucleophilic substitution reaction. This can be achieved by reacting a suitable benzyl halide with the protected amino acid derivative.
Deprotection and Purification: The final step involves the removal of the Boc protecting group under acidic conditions, followed by purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2,4-dimethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acids or amines.
Scientific Research Applications
Chemistry
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, particularly those with chiral centers.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino acid derivatives.
Protein Modification: It is used in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects and as a building block for drug candidates.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals and plant protection agents.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: The enantiomer of the compound, with similar properties but different biological activity.
®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group, leading to different reactivity and applications.
®-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring, affecting its chemical and biological properties.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications.
Properties
Molecular Formula |
C17H25NO6 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2R)-2-[(2,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)9-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
MVPCYWLWXMSRMB-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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